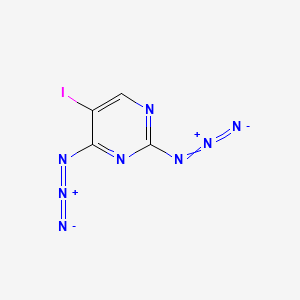

2,4-Diazido-5-iodopyrimidine

CAS No.: 61821-61-2

Cat. No.: VC19503779

Molecular Formula: C4HIN8

Molecular Weight: 288.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61821-61-2 |

|---|---|

| Molecular Formula | C4HIN8 |

| Molecular Weight | 288.01 g/mol |

| IUPAC Name | 2,4-diazido-5-iodopyrimidine |

| Standard InChI | InChI=1S/C4HIN8/c5-2-1-8-4(11-13-7)9-3(2)10-12-6/h1H |

| Standard InChI Key | FLBZCUYUXDTDST-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NC(=N1)N=[N+]=[N-])N=[N+]=[N-])I |

Introduction

Molecular Structure and Tautomeric Behavior

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies of 2,4-diazido-5-iodopyrimidine confirm its diazido tautomeric form (Figure 1) rather than the tetrazolo isomers commonly observed in other diazidopyrimidines . The iodine substituent at the 5-position plays a critical role in stabilizing the diazido configuration through inductive electron-withdrawing effects, which reduce electron density at the adjacent nitrogen atoms and disfavor cyclization to tetrazolo forms . Key bond lengths include:

| Bond | Length (Å) |

|---|---|

| N1–N2 (azide) | 1.13 |

| N3–N4 (azide) | 1.14 |

| C5–I | 2.09 |

The iodine atom’s van der Waals radius introduces steric constraints that further stabilize the planar diazido structure .

Tautomeric Comparison

Synthesis and Functionalization

Preparation of 2,4-Diazido-5-iodopyrimidine

The compound is synthesized via diazidation of 2,4-dichloro-5-iodopyrimidine using sodium azide in dimethylformamide (DMF) at 80°C . The reaction proceeds via nucleophilic aromatic substitution (SNAr), with azide ions displacing chloride leaving groups. Key conditions include:

Reactivity in Cross-Coupling Reactions

The iodine substituent enables further functionalization via palladium-catalyzed cross-coupling reactions. For example:

This reactivity parallels trends in 5-iodopyrimidine derivatives, where Suzuki-Miyaura couplings are highly efficient due to the iodine’s leaving group ability .

Electronic Effects and Substituent Influence

Electron-Withdrawing Capacity

The 5-iodo group exerts a strong electron-withdrawing effect, quantified via Hammett σp constants derived from kinetic studies of nucleophilic substitution in related 2-chloro-5-substituted pyrimidines . The order of electron withdrawal is:

Impact on Quaternization Kinetics

In quaternization reactions with phenacyl bromide, 5-iodopyrimidines exhibit slower rates compared to phenyl or thienyl analogues, as the iodine destabilizes the developing positive charge at the pyrimidine nitrogen . Rate constants (k, ×10⁻⁴ L/mol·s):

| Substituent | k (25°C) |

|---|---|

| 5-Iodo | 2.1 |

| 5-Phenyl | 5.8 |

| 2-Thienyl | 7.3 |

Applications and Challenges

Limitations in Photolysis

Photolysis of 2,4-diazido-5-iodopyrimidine in heteroarene solutions (e.g., furan) yields 5-arylpyrimidines but with reduced efficiency (45% yield) compared to non-iodinated analogues (75%) . Competing radical pathways induced by the iodine atom are hypothesized to lower selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume